molecular formula C12H23ClN2O2 B2868240 tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride CAS No. 1956319-14-4

tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride

Cat. No.: B2868240
CAS No.: 1956319-14-4
M. Wt: 262.78
InChI Key: QWEAIAHAYCGQQN-UHFFFAOYSA-N
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Description

tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride: is an organic compound with the molecular formula C12H23ClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride typically involves the nucleophilic substitution reaction of cyclohexanone with tert-butyl carbamate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for investigating the binding affinities and specificities of various biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, coatings, and plastic additives. It is also employed as a reagent in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
  • tert-Butyl 4,7-diazaspiro[4.4]nonane-4-carboxylate
  • tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Comparison: tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-4-5-12(14)6-7-13-9-12;/h13H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEAIAHAYCGQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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